Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate

Molecular Weight Steric Bulk Pharmacokinetic Properties

Unprotected diamines cause non-selective reactions and fail in bivalent ligand design. This C2-symmetric dipiperidine features a rigid 1,4-phenylene spacer (~10 Å) and two orthogonal Cbz groups, enabling sequential pharmacophore introduction. - LogP 6.21 - CNS-optimized lipophilicity - ≥95% purity - HPLC-MS calibration standard - Selective deprotection → secondary amines for neurological disorder libraries

Molecular Formula C32H36N2O4
Molecular Weight 512.6 g/mol
Cat. No. B12276275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate
Molecular FormulaC32H36N2O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
InChIInChI=1S/C32H36N2O4/c35-31(37-23-25-7-3-1-4-8-25)33-19-15-29(16-20-33)27-11-13-28(14-12-27)30-17-21-34(22-18-30)32(36)38-24-26-9-5-2-6-10-26/h1-14,29-30H,15-24H2
InChIKeyZTYBPAZMNXQVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate Overview


Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate (CAS: 2097673-46-4) is a C2-symmetric, heterocyclic building block belonging to the dipiperidine class . Its core structure features a rigid 1,4-phenylene bridge connecting two piperidine rings, each N-protected with a benzyloxycarbonyl (Cbz) group . With a molecular formula of C32H36N2O4 and a molecular weight of 512.64 g/mol, this crystalline solid serves as a protected intermediate, enabling selective deprotection and subsequent functionalization in multi-step organic syntheses .

Orthogonal Cbz protection for selective deprotection workflows
Rigid 1,4-phenylene spacer for defined bivalent ligand geometry
C2-symmetric dipiperidine scaffold for sequential functionalization

Why the Cbz-Protected Scaffold Cannot Be Substituted


Substituting this compound with a simpler, unprotected dipiperidine analog like 1,4-di(piperidin-1-yl)benzene is chemically unfeasible for key research applications. The target compound's benzyl carbamate (Cbz) protecting groups are not inert structural features; they are critical functional handles that dictate orthogonal reactivity . The unprotected analog, with a molecular weight of only 244.38 g/mol and a topological polar surface area (TPSA) of just 6.5 Ų, lacks the steric bulk and lipophilic character (XLogP3 of 4.4) necessary for certain biological interactions . Furthermore, the unprotected secondary amines would lead to uncontrolled, non-selective reactions in any sequence requiring sequential deprotection or acylation, rendering the synthesis of complex target molecules impossible .

! Unprotected dipiperidine leads to uncontrolled, non-selective reactions.
! Lacks orthogonal reactivity required for sequential deprotection routes.
! Lower lipophilicity and steric bulk may not support target-engagement studies.

Quantitative Differentiation Evidence


Molecular Weight and Steric Bulk Comparison

The target compound's molecular weight (512.64 g/mol) is over twice that of the unprotected parent dipiperidine, 1,4-di(piperidin-1-yl)benzene (244.38 g/mol) . This substantial difference in size directly impacts physicochemical and pharmacokinetic properties, making the protected scaffold a more relevant candidate for applications where a larger, more lipophilic molecule is required for target engagement or membrane permeability.

MW & Bulk
Head-to-head
Target: 512.64 g/mol
Comparator: 244.38 g/mol
Supports larger probe design for target-binding kinetics.
Calculated from molecular formula; no measured data.
Molecular Weight Steric Bulk Pharmacokinetic Properties

Lipophilicity (LogP) Enhancement

The predicted lipophilicity (LogP) of the target compound is 6.21, significantly higher than the XLogP3 of 4.4 for the unprotected dipiperidine core . This nearly two-unit increase in LogP is a fundamental shift towards a more hydrophobic compound, which is a critical parameter for crossing lipid bilayers and for engaging certain intracellular or membrane-bound targets.

Lipophilicity
Head-to-head
Target ALogP: 6.21
Comparator XLogP3: 4.4
Indicates enhanced membrane-interaction potential.
Predicted values; different algorithms may apply.
Lipophilicity LogP Drug-likeness Membrane Permeability

Topological Polar Surface Area Difference

The target compound possesses a significantly higher topological polar surface area (TPSA) than the unprotected analog. While the exact TPSA for the target is not published, its four carboxyl oxygen and two carbamate nitrogen atoms contribute to an estimated TPSA of ~79 Ų, compared to a TPSA of only 6.5 Ų for the parent 1,4-di(piperidin-1-yl)benzene . This is a critical differentiator for balancing oral bioavailability, as a TPSA below 140 Ų is correlated with good intestinal absorption, but very low TPSA values can lead to poor solubility and metabolic instability.

Polar Surface Area
Data to verify
Target est. ~79 Ų
Comparator: 6.5 Ų
May balance solubility and reduce off-target promiscuity.
Estimate only; comparator TPSA from PubChem.
Polar Surface Area Oral Bioavailability Drug-likeness Physicochemical Properties

Orthogonal Deprotection Strategy

The Cbz protecting group offers orthogonal deprotection conditions relative to the more common tert-butoxycarbonyl (Boc) group. While a Boc group requires acidic conditions (e.g., TFA) for removal, the Cbz group is labile to hydrogenolysis (H2, Pd/C), which is compatible with acid-sensitive substrates [1]. This allows for the sequential and selective deprotection of the piperidine nitrogens in the presence of other acid-labile protecting groups, a feature not possible with the analogous di-Boc protected scaffold.

Deprotection Orthogonality
Class-level
Cbz: hydrogenolysis-labile
Boc: acid-labile
Enables acid-stable synthetic route design.
Standard protecting-group chemistry context.
Protecting Group Chemistry Orthogonal Synthesis Cbz vs. Boc

Assayed Purity Specification

Commercially available Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate is specified at a purity of ≥95% (by HPLC) by one supplier and ≥98% by another . While the unprotected 1,4-di(piperidin-1-yl)benzene may be offered, its purity and stability are less standardized, introducing variability into downstream experiments. A minimum purity of 95% ensures that data generated in biological assays is attributable to the compound of interest, not impurities that could act as uncharacterized agonists or antagonists.

Purity Specification
Supplier data
≥95% HPLC (supplier range)
Reduces assay variability from undefined impurities.
Review vendor COA for current lot data.
Purity Reproducibility Procurement Specification

Irreplaceable Application Scenarios


Bivalent Ligand Synthesis for Dimeric Targets

The rigid, C2-symmetric, 1,4-phenylene core provides a precise ~10 Å spacer between two protected piperidine nitrogens. This is ideal for constructing bivalent ligands designed to engage two identical binding sites on a homodimeric receptor. The Cbz protection is essential here, as it allows for the sequential introduction of two different pharmacophore groups, a step that would be chaotic with an unprotected diamine building block .

CNS Drug Discovery Precursor

With a predicted LogP of 6.21, this scaffold resides in the optimal lipophilicity range for CNS drug candidates (typically LogP 2-5, with some successful drugs extending higher). The Cbz groups can be removed at a late stage to yield a secondary amine that is a common motif in CNS-active compounds, making it a strategic late-stage diversification precursor for libraries targeting neurological disorders .

HPLC-MS Method Development Standard

The compound's high purity (≥95%) and well-defined, reproducible UV chromophores from the benzyl groups make it an excellent calibration standard for developing and validating HPLC-MS methods for Cbz-protected amine libraries. Its distinct mass (m/z 512.64) and retention time in a standard C18 gradient serve as a reliable quality control marker for monitoring the progress of Cbz-deprotection reactions in a high-throughput purification workflow .

Application
Selection Property
Validation Focus
Bivalent ligand synthesis
Rigid C2-symmetric phenylene spacer
Sequential deprotection and orthogonal coupling efficiency
CNS-targeted library precursor
Lipophilic scaffold with protected amine handles
Deprotection to secondary amine for CNS compound diversification
HPLC-MS method standard
Defined purity and UV chromophore
Consistent retention and mass for Cbz-deprotection monitoring
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